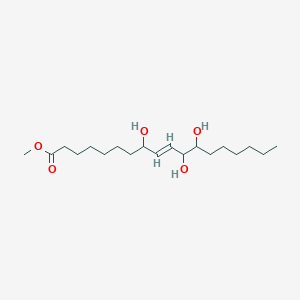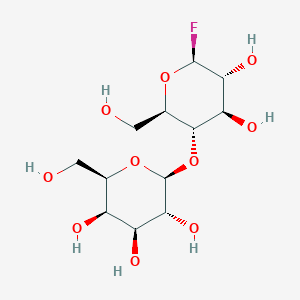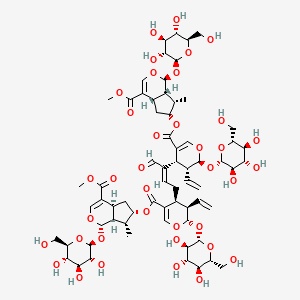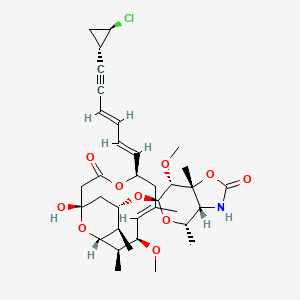
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetoxy-3,5-dimethoxy-trans-cinnamaldehyde is an acetate ester obtained by the formal condensation of hydroxy group of sinapoyl aldehyde with acetic acid. It is a dimethoxybenzene, a member of cinnamaldehydes and a member of phenyl acetates. It derives from an (E)-sinapaldehyde.
Aplicaciones Científicas De Investigación
Synthesis and Biological Testing
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde and its variants have been synthesized for biological testing. The Wittig synthesis method is used for preparing substituted cinnamaldehydes, which includes 4-Hydroxy-3,5-dimethoxycinnamaldehyde, 3,4,5-trimethoxycinnamaldehyde, and 3,4-dimethoxy-cinnamaldehyde (Olstein & Stephenson, 1979).
Catalysis and Reaction Mechanisms
The compound's interaction with catalysts and reaction mechanisms has been studied. For instance, the chlorination of trans-cinnamaldehyde in acetic acid is significantly catalyzed by hydrogen chloride. The reaction mechanisms vary based on the presence of hydrogen chloride, alkali-metal acetate, and autocatalysis (Cabaleiro et al., 1968).
Interaction with Phosphines
Studies have shown how 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde interacts with phosphines in organic solvents. These interactions can lead to the formation of phosphonium zwitterions and involve equilibrium between reactants and zwitterion-hemiacetal products (Moiseev, James, & Gushchin, 2012).
Enzymatic Reactions
The compound has been studied as a substrate for yeast alcohol dehydrogenase, revealing its potential for biotechnological and biochemical applications (Leskovac et al., 1997).
Environmental Reactions
Research into the environmental interactions of compounds like trans-cinnamaldehyde, a model for 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde, has shown reactions with atmospheric components like OH radicals, NO3 radicals, and O3 (Smith et al., 1996).
Incorporation into Lignins
Hydroxycinnamyl aldehydes, similar in structure to 4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde, have been studied for their incorporation into lignins, demonstrating radical coupling reactions in plants (Kim et al., 2000).
Propiedades
Nombre del producto |
4-Acetoxy-3,5-dimethoxy-trans-cinnamaldehyde |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C13H14O5/c1-9(15)18-13-11(16-2)7-10(5-4-6-14)8-12(13)17-3/h4-8H,1-3H3/b5-4+ |
Clave InChI |
ZUJSHYQIANYKJH-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C=O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC=O)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1OC)C=CC=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




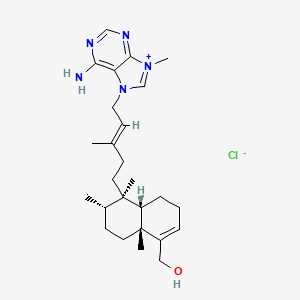
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
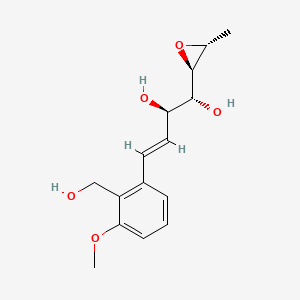
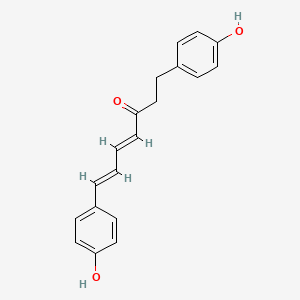

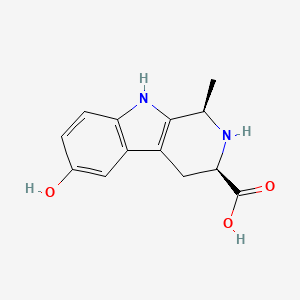

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
